molecular formula C16H18N4O3S B2745429 N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1170455-83-0

N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2745429
CAS No.: 1170455-83-0
M. Wt: 346.41
InChI Key: XZHQSPADVKJELQ-UHFFFAOYSA-N
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Description

N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Biological Activity

N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide (CAS Number: 1170455-83-0) is a compound with potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula: C16_{16}H18_{18}N4_{4}O3_{3}S
Molecular Weight: 346.41 g/mol
Structure: The compound features a pyrimidine core substituted with a thioether and an acetamide group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions and functional group modifications to achieve the desired structure.

Antimicrobial Activity

N-methyl derivatives of pyrimidines have been shown to exhibit significant antibacterial properties. A study evaluating similar compounds indicated their effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 800 μg/mL depending on the specific bacterial strain tested .

Compound S. aureus (MIC μg/mL) E. coli (MIC μg/mL) P. aeruginosa (MIC μg/mL)
N-methyl derivative100200100

This table summarizes the antibacterial activity observed in related compounds, suggesting that N-methyl substitutions can enhance efficacy against certain pathogens.

Anticancer Activity

Preliminary studies have indicated that compounds similar to N-methyl-2-(6-oxo...) possess cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Specific studies are needed to elucidate the precise pathways affected by this compound.

Case Studies

  • Antibacterial Efficacy : A series of experiments conducted on synthesized derivatives demonstrated that compounds with thioether functionalities exhibited enhanced antibacterial activity compared to their non-thioether counterparts. This was attributed to increased lipophilicity and better membrane penetration.
  • Anticancer Potential : In vitro assays on human cancer cell lines revealed that certain derivatives of N-methyl compounds could significantly inhibit cell proliferation at low concentrations. Further investigation into the molecular mechanisms revealed that these compounds might interact with DNA or inhibit specific enzymes involved in cancer cell metabolism .
  • Toxicity Studies : Toxicological evaluations are crucial for assessing the safety profile of N-methyl derivatives. Initial findings suggest moderate toxicity at high concentrations, necessitating further studies to determine safe dosage ranges for therapeutic use .

Properties

IUPAC Name

N-methyl-2-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-5-3-4-6-12(10)19-15(23)9-24-16-18-11(7-13(21)17-2)8-14(22)20-16/h3-6,8H,7,9H2,1-2H3,(H,17,21)(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHQSPADVKJELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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